molecular formula C13H16BF3O3 B2464830 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol CAS No. 1638624-76-6

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol

Cat. No.: B2464830
CAS No.: 1638624-76-6
M. Wt: 288.07
InChI Key: KRCYWSJOSUEADP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound is formally named 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol under IUPAC nomenclature, reflecting its:

  • Pinacol boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • Phenolic hydroxyl group at position 2
  • Electron-withdrawing trifluoromethyl (-CF₃) substituent at position 5
Property Value Source References
CAS Registry Number 1638624-76-6 (primary); 1029439-76-6
Molecular Formula C₁₃H₁₆BF₃O₃
Molecular Weight 288.07 g/mol
SMILES Notation B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2O)C(F)(F)F)

X-ray crystallography studies of analogous boronic esters reveal planar trigonal geometry at the boron center (B-O bond lengths ≈1.36 Å) with dihedral angles of 85-90° between the aromatic ring and dioxaborolane plane. The trifluoromethyl group induces substantial electrophilic character at the boron atom (¹¹B NMR δ ≈30-31 ppm).

Historical Context in Organoboron Chemistry Development

The compound’s development parallels three key phases in organoboron chemistry:

  • Early boronic acid applications (1950s-1980s):

    • Emergence of hydroboration (Brown, 1956) enabled stereoselective C-B bond formation.
    • Limited stability of arylboronic acids drove adoption of pinacol ester protecting groups to enhance air stability.
  • Cross-coupling revolution (1990s-2010s):

    • Suzuki-Miyaura reactions (Nobel Prize, 2010) necessitated thermally stable boronic esters.
    • This compound’s ortho-hydroxyl group was found to accelerate transmetallation rates by 12-15× vs. non-phenolic analogs in Pd-catalyzed couplings.
  • Modern trifluoromethyl incorporation (post-2010):

    • Rising demand for CF₃-containing pharmaceuticals (improved metabolic stability) drove synthesis of trifluoromethylated boronic building blocks.
    • Over 78% of FDA-approved boron drugs now contain aromatic trifluoromethyl groups.

Position Within Contemporary Boronic Acid Derivatives Research

Current research leverages this compound’s dual functionality:

Research Domain Key Applications Representative Studies
Pharmaceutical Synthesis - Kinase inhibitor intermediates (e.g., EGFR-TK)
- Proteasome-targeting warheads
Materials Science - Conducting polymer precursors
- MOF linkers for gas storage
Catalysis - Ligands for asymmetric hydrogenation
- Co-catalysts in C-H borylation

A 2024 survey identified 43% of recent Suzuki-Miyaura publications employing trifluoromethyl-bearing boronic esters, with this compound specifically used in 17% of cases due to its enhanced oxidative stability (half-life >240h vs. 72h for analogous -B(OH)₂ derivatives). Its ortho-hydroxyl group enables chelation-assisted functionalization , permitting regioselective C-H activation at the meta position relative to boron.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)18)13(15,16)17/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCYWSJOSUEADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol typically involves the reaction of a phenol derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety facilitates palladium-catalyzed coupling with aryl halides or pseudohalides, forming biaryl structures. This reaction is pivotal in constructing complex aromatic systems.

Example Reaction:

Ar–X+Boronated PhenolPd catalyst, baseAr–Ar’+Byproducts\text{Ar–X} + \text{Boronated Phenol} \xrightarrow{\text{Pd catalyst, base}} \text{Ar–Ar'} + \text{Byproducts}

Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM (4 mol%) or Pd(OAc)₂/SPhos

  • Base: K₃PO₄ (3 equiv)

  • Solvent: THF/H₂O (5:1 v/v)

  • Temperature: 90°C, 24–27 h

Performance Data:

Substrate (Ar–X)ProductYieldReference
4-Bromophenyl MIDA esterBiaryl phenol80%
3-Bromo-5-(trifluoromethyl)phenyl MIDA ester3-(Benzo[b]thiophen-2-yl)-5-(trifluoromethyl)phenol72%
4-Chlorophenyl triflate4'-(Trifluoromethoxy)biphenyl-4-ol68%

Mechanistic Insight:
The boron group undergoes transmetallation with Pd⁰, followed by oxidative addition to the aryl halide. The trifluoromethyl group enhances electrophilicity at the para position, directing coupling regioselectivity.

Oxidation to Phenolic Derivatives

The boronic ester is oxidatively cleaved to a phenol under mild conditions, enabling deprotection strategies in multistep syntheses.

Reagents:

  • 30% H₂O₂ (10 equiv) in THF/H₂O at 0°C → RT

Example:

Boronated PhenolH2O25-(Trifluoromethyl)phenol+Pinacol\text{Boronated Phenol} \xrightarrow{\text{H}_2\text{O}_2} \text{5-(Trifluoromethyl)phenol} + \text{Pinacol}

Applications:

  • One-pot tandem reactions combining coupling and oxidation .

  • Synthesis of diflunisal analogs (50% yield over two steps) .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring reacts with nucleophiles at the ortho and para positions relative to the trifluoromethyl group.

Reagents:

  • Amines, alkoxides, or thiols in polar aprotic solvents (DMF, DMSO)

Example:

Boronated Phenol+NaSH2-SH-5-(CF₃)phenol+Byproducts\text{Boronated Phenol} + \text{NaSH} \rightarrow \text{2-SH-5-(CF₃)phenol} + \text{Byproducts}

Key Factors:

  • Activation: Trifluoromethyl group enhances ring electrophilicity (~10× rate increase vs. non-fluorinated analogs).

  • Leaving Groups: Halogens at the 4-position are most reactive.

Halogenation Reactions

Direct halogen introduction occurs via electrophilic substitution, leveraging the activating effects of the trifluoromethyl group.

Conditions:

  • Chlorination: Cl₂ in AcOH (0°C, 2 h)

  • Bromination: Br₂/FeBr₃ (RT, 1 h)

Regioselectivity:
Halogens preferentially add to the 4-position (para to boron, meta to CF₃) due to steric and electronic effects.

Coordination Chemistry

The phenolic oxygen and boron center act as bidentate ligands for transition metals, forming stable complexes.

Documented Complexes:

MetalApplicationStability Constant (log K)Reference
Pd(II)Catalytic intermediates8.2 ± 0.3
Cu(II)OLED materials6.7 ± 0.2

Structural Features:

  • Boron adopts tetrahedral geometry in complexes.

  • Trifluoromethyl group enhances ligand rigidity.

Protodeboronation and Stability

Competitive protodeboronation occurs under acidic or aqueous conditions, limiting reaction efficiency.

Mitigation Strategies:

  • Use MIDA esters instead of free boronic acids .

  • Maintain pH > 7 during reactions .

Kinetic Data:

ConditionHalf-Life (h)Decomposition Pathway
pH 3 (H₂O/THF)1.2Protodeboronation (>90%)
pH 7 (H₂O/THF)48.5Oxidation (70%)

Comparative Reactivity Table

Reaction TypeKey ReagentsRate (k, M⁻¹s⁻¹)Yield Range
Suzuki CouplingPd(OAc)₂, SPhos5.2 × 10⁻³68–80%
OxidationH₂O₂1.8 × 10⁻⁴75–92%
SNAr (with piperidine)DMF, 80°C3.4 × 10⁻²55–65%

This compound’s multifunctional reactivity profile makes it indispensable in constructing fluorinated biaryls, catalytic systems, and stabilized intermediates. Ongoing research focuses on improving its stability in protic media and expanding its use in flow chemistry platforms .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to function as a versatile building block in the synthesis of biologically active molecules. Its applications include:

  • Anticancer Agents : Studies have shown that boron-containing compounds can exhibit selective cytotoxicity towards cancer cells. For instance, derivatives of this compound have been explored for their ability to inhibit tumor growth by targeting specific cellular pathways.
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it may possess significant antibacterial and antifungal activities, making it a candidate for developing new antibiotics.
Activity Type Target Pathogen Activity Level
AntibacterialMycobacterium spp.Moderate
AntifungalCandida albicansHigh

Material Science

The incorporation of boron into polymer matrices enhances their thermal and mechanical properties:

  • Polymer Additives : The compound can be used as an additive in polymers to improve their flame retardancy and thermal stability.
  • Sensors and Electronics : Due to its electronic properties, it has potential applications in the development of sensors and electronic devices.

Agricultural Chemistry

Research indicates that boron compounds play a crucial role in plant growth and development:

  • Pesticide Development : The compound's unique structure may lead to the synthesis of novel pesticides that are more effective against resistant strains of pests.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antimicrobial Agents and Chemotherapy, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated that some compounds showed potent activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the phenol group. The boron atom can form stable complexes with various ligands, making it useful in catalysis and material science. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Boronate Esters with Trifluoromethyl Substituents

Compound Name CAS Number Substituent Position Functional Group Purity Molecular Formula Reference
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol 1638624-76-6 Boronate at C2, -CF₃ at C5 Phenol (OH) 95% $ \text{C}{13}\text{H}{16}\text{BF}3\text{O}3 $
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenol Not specified Boronate at C2, -CF₃ at C4, -Cl at C5 Phenol (OH) 95% $ \text{C}{13}\text{H}{15}\text{BClF}3\text{O}3 $
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol 1256944-93-0 Boronate at C3, -CF₃ at C5 Phenol (OH) 95% $ \text{C}{13}\text{H}{16}\text{BF}3\text{O}3 $
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol 2096340-17-7 Boronate at C2, -SCF₃ at C4 Phenol (OH) N/A $ \text{C}{13}\text{H}{16}\text{BF}3\text{O}3\text{S} $

Key Observations :

  • Substituent Position : The position of the boronate group (C2 vs. C3) and trifluoromethyl group (C4 vs. C5) significantly impacts electronic properties and reactivity. For instance, the C2-boronate isomer exhibits higher stability in cross-coupling reactions compared to C3-substituted analogs.
  • Functional Group Variation : Replacing -CF₃ with -SCF₃ (as in CAS 2096340-17-7) increases hydrophobicity and may alter binding affinity in medicinal chemistry applications.

Key Findings :

  • Synthetic Efficiency: The target compound is synthesized via pinacol esterification with yields comparable to analogs (e.g., 86% for [3-(...)phenyl]methanol). Lower yields in nitrile derivatives (e.g., 43% for benzonitrile analog) highlight challenges in purifying non-polar intermediates.
  • Safety: Phenolic analogs universally exhibit skin/eye irritation hazards (H315/H319), whereas chloro-substituted variants pose additional respiratory risks (H335).

Application-Specific Comparisons

  • Pharmaceuticals: The phenolic -OH group in the target compound facilitates hydrogen bonding in drug-receptor interactions, unlike nitrile or ester derivatives (e.g., methyl 3-(...trifluoromethyl)benzoate), which are metabolically less stable.
  • Organic Electronics: Boronate esters with trimethylsilane or thiophene substituents (e.g., 2-(...trimethylsilane-4-hexylthiophene) demonstrate superior charge transport in solar cells compared to phenolic analogs.

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol (CAS No. 302348-51-2) is a boronic ester derivative notable for its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C13H19BO3C_{13}H_{19}BO_3, with a molecular weight of 234.10 g/mol. The structure features a phenolic group substituted with a trifluoromethyl group and a boronate moiety, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that boronic acids and their derivatives exhibit diverse biological activities, including:

  • Anticancer Activity : Many boron-containing compounds have shown promise in inhibiting cancer cell proliferation.
  • Antiviral Properties : Some derivatives have been explored for their potential to inhibit viral replication.
  • Enzyme Inhibition : Boronic acids are known to interact with proteases and other enzymes, affecting their activity.

Anticancer Activity

A study published in MDPI highlights the anticancer properties of similar boronic acid derivatives. These compounds demonstrated significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (TNBC)0.126
Compound BMCF7 (Breast cancer)17.02
Compound CHepG2 (Liver cancer)12.91

The compound's ability to selectively inhibit cancer cells while sparing normal cells indicates a favorable therapeutic window .

The mechanism by which 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol exerts its effects may involve:

  • Inhibition of Proteases : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
  • Cell Cycle Arrest : Research indicates that some boronic acids can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Interaction with Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Antiviral Activity

Recent studies have indicated that certain boronic acid derivatives can inhibit viral replication. For instance, compounds targeting the main protease (Mpro) of SARS-CoV-2 have shown promising results in vitro. The structure-activity relationship suggests that modifications to the boronate moiety can enhance inhibitory potency against viral targets .

Case Studies

  • Breast Cancer Study : A case study involving the application of similar boronic acid derivatives showed a significant reduction in tumor size in xenograft models when administered at doses of 40 mg/kg . The study reported more than a 2-log reduction in viral load in infected models when treated with these compounds.
  • Safety Profile Assessment : In vivo studies conducted on healthy mice revealed that these compounds exhibited low toxicity profiles even at high doses, indicating their potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. Key steps include:

  • Boronic ester formation : Reacting a halogenated trifluoromethylphenol (e.g., 5-(trifluoromethyl)-2-bromophenol) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) under inert conditions .
  • Purification : Column chromatography or recrystallization in anhydrous solvents (e.g., hexane/ethyl acetate) to isolate the boronic ester. Evidence from related compounds highlights the use of ligands like dtbpy to stabilize intermediates during purification .

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Techniques :

  • ¹H/¹³C/¹⁹F NMR : The trifluoromethyl group (-CF₃) appears as a quartet (~δ -60 ppm in ¹⁹F NMR). The dioxaborolane ring protons resonate as a singlet (δ ~1.3 ppm in ¹H NMR) .
  • Mass spectrometry (HRMS) : Molecular ion peaks confirm the molecular weight (e.g., [M+H]⁺ expected at m/z 304.14).
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during aqueous-phase reactions?

  • Approaches :

  • Anhydrous conditions : Use of dry solvents (THF, DMF) and molecular sieves to minimize moisture .
  • Protective groups : Temporarily silylating the phenolic -OH group (e.g., with TBSCl) to prevent nucleophilic attack on the boronic ester .
  • Stabilization : Adding Lewis acids (e.g., MgSO₄) to sequester trace water .

Q. How does the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

  • Mechanistic insights :

  • The -CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to the meta position. In Suzuki couplings, this enhances reactivity with electron-deficient aryl halides.
  • Steric effects from -CF₃ may slow transmetallation steps, requiring optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .

Q. What are the challenges in achieving meta-selective C–H borylation using this boronic ester?

  • Key factors :

  • Ligand design : Bulky anionic ligands (e.g., 2,6-diisopropylphenylimidazole) promote meta selectivity by sterically blocking ortho sites.
  • Substrate compatibility : Electron-rich arenes compete for borylation; pre-functionalization with directing groups (e.g., amides) may improve selectivity .

Data Analysis & Contradiction Resolution

Q. How to resolve conflicting reports on the compound’s stability under varying pH conditions?

  • Experimental design :

  • Conduct accelerated stability studies (pH 3–10 buffers, 25–60°C) with HPLC monitoring.
  • Findings : The boronic ester hydrolyzes rapidly at pH <5 (phenolic -OH protonation) or pH >8 (boronate anion formation). Stability peaks near neutral pH (6–7.5) .

Q. What analytical methods best quantify trace impurities in synthesized batches?

  • Recommendations :

  • LC-MS/MS : Detects deprotected boronic acid (MH⁺ m/z 202.08) and pinacol byproducts.
  • ¹¹B NMR : Identifies hydrolyzed boron species (δ ~28 ppm for trigonal boronic acid vs. δ ~18 ppm for tetrahedral boronate) .

Functional Group Compatibility

Q. How does the phenolic -OH group’s acidity affect its role in catalytic cycles?

  • Impact :

  • The -OH group (pKa ~10) can deprotonate under basic conditions, forming a phenoxide ion that coordinates to palladium, potentially poisoning the catalyst.
  • Solution : Use masked phenols (e.g., methyl ethers) during coupling, followed by deprotection with BBr₃ .

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